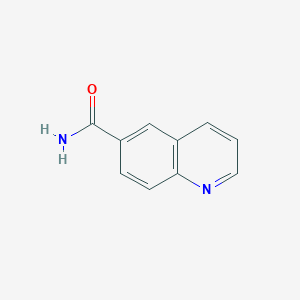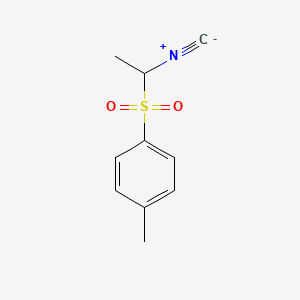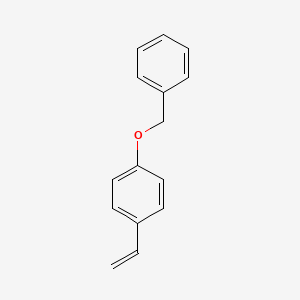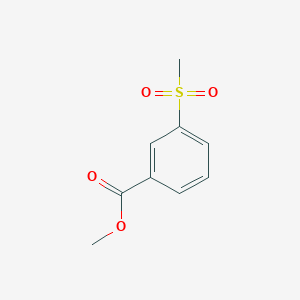
Methyl 3-(methylsulfonyl)benzoate
Descripción general
Descripción
Methyl 3-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H10O4S . It has a molecular weight of 214.24 g/mol . The IUPAC name for this compound is methyl 3-methylsulfonylbenzoate .
Molecular Structure Analysis
The InChI code for Methyl 3-(methylsulfonyl)benzoate is1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 . The Canonical SMILES for this compound is COC(=O)C1=CC(=CC=C1)S(=O)(=O)C . Physical And Chemical Properties Analysis
Methyl 3-(methylsulfonyl)benzoate is a white to off-white solid . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 391.0±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 190.3±25.7 °C . The index of refraction is 1.519 .Aplicaciones Científicas De Investigación
Application 1: Methyl Benzoate as an Environmentally Safe Insecticide
- Summary of the Application: Methyl benzoate is a relatively new botanical insecticide that occurs naturally as a metabolite in plants. Its odor is an attractant to some insects .
- Methods of Application or Experimental Procedures: The application methods and experimental procedures vary depending on the specific pest and the environment. However, the general approach involves applying methyl benzoate to areas where pests are present or expected .
- Results or Outcomes: Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests. It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Safety And Hazards
Methyl 3-(methylsulfonyl)benzoate is classified as a combustible liquid, and it is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, and face protection . In case of swallowing, it is advised to call a poison center or doctor .
Propiedades
IUPAC Name |
methyl 3-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLLSNKBORJJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424078 | |
| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methylsulfonyl)benzoate | |
CAS RN |
22821-69-8 | |
| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


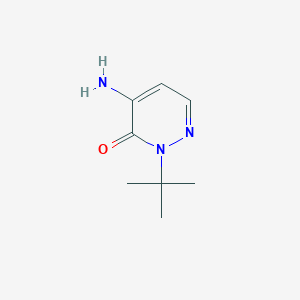
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
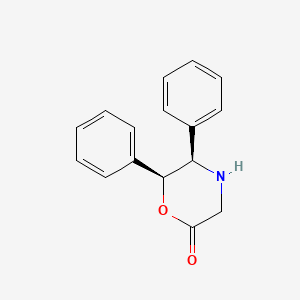
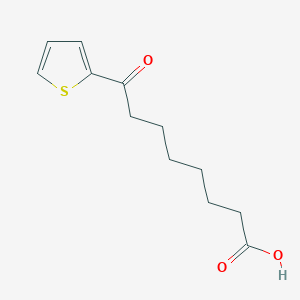



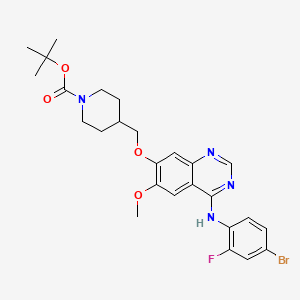
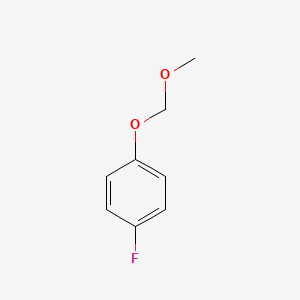
![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
